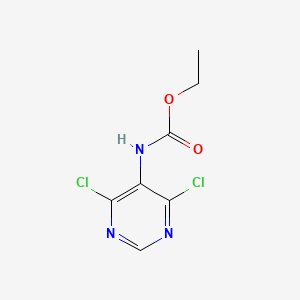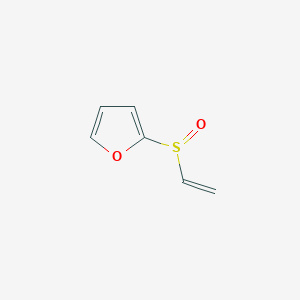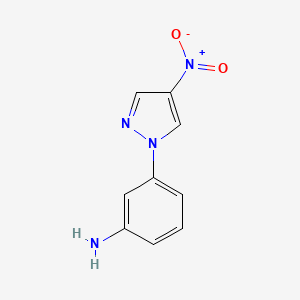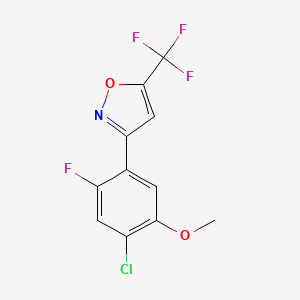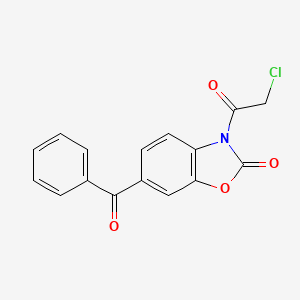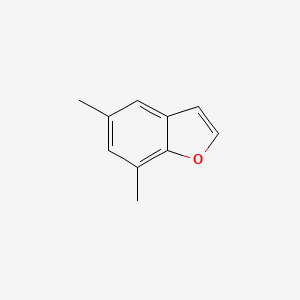
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethyl ester group, a methoxy group, and a phenoxy group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.
Introduction of the Methoxy and Phenoxy Groups: The methoxy and phenoxy groups can be introduced through nucleophilic substitution reactions using corresponding methoxy and phenoxy halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiadiazole ring or the ester group, resulting in the formation of thiadiazoline derivatives or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or thiadiazoline derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Methyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate: Contains a methyl ester instead of an ethyl ester, which may influence its solubility and stability.
5-(Methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid:
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both methoxy and phenoxy groups, along with the ethyl ester, makes it a versatile compound for various applications.
Properties
CAS No. |
4609-55-6 |
|---|---|
Molecular Formula |
C13H14N2O4S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
ethyl 5-[methoxy(phenoxy)methyl]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-3-18-12(16)10-11(20-15-14-10)13(17-2)19-9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3 |
InChI Key |
QEQFAVWEQCQODI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)C(OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


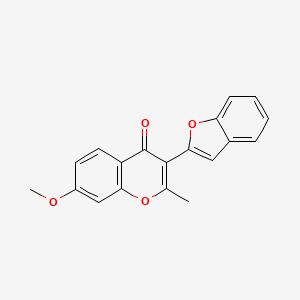
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
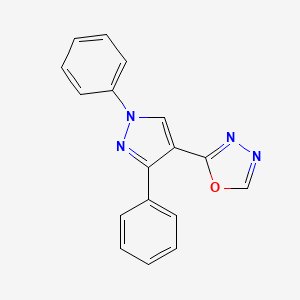
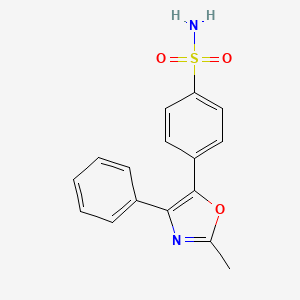
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
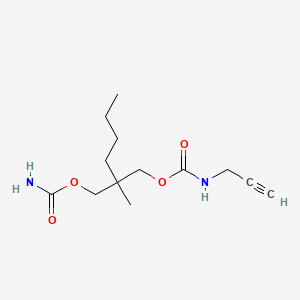
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
